6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine
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Overview
Description
6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine is a purine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine typically involves the reaction of purine derivatives with ethylsulfanyl and ethoxy groups under specific conditions. One common method involves the use of electrophilic aromatic substitution reactions, where the purine ring is functionalized with ethylsulfanyl and ethoxy groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .
Scientific Research Applications
6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in viral replication, cancer cell proliferation, and inflammatory responses. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-ethylsulfanyl-7H-purin-6-amine: Another purine derivative with similar biological activities.
Ethyl 4-ethoxy-2-(ethylsulfanyl)-5-pyrimidinecarboxylate: A related compound with a different core structure but similar functional groups.
Uniqueness
6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine is unique due to its specific combination of ethylsulfanyl and ethoxy groups attached to the purine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
105782-35-2 |
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Molecular Formula |
C9H13N5OS |
Molecular Weight |
239.30 g/mol |
IUPAC Name |
6-(2-ethylsulfanylethoxy)-7H-purin-2-amine |
InChI |
InChI=1S/C9H13N5OS/c1-2-16-4-3-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14) |
InChI Key |
ILMOVAAEVJRLHE-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCOC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
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